1-Hydroxyheptan-2-one: Chemical Properties, Structural Dynamics, and Synthetic Applications
1-Hydroxyheptan-2-one: Chemical Properties, Structural Dynamics, and Synthetic Applications
Executive Summary
1-Hydroxyheptan-2-one (CAS: 17046-01-4) is a bifunctional aliphatic
Physiochemical and Structural Profile
The utility of 1-hydroxyheptan-2-one stems from its structural duality. The linear aliphatic tail provides lipophilicity (favorable for membrane permeability in whole-cell biocatalysis), while the highly polar
Table 1: Quantitative Physiochemical Properties [1]
| Property | Value | Experimental / Computational Significance |
| IUPAC Name | 1-hydroxyheptan-2-one | Standardized nomenclature for structural identification. |
| CAS Number | 17046-01-4 | Primary registry identifier for sourcing. |
| Molecular Formula | C₇H₁₄O₂ | Dictates stoichiometric calculations. |
| Molecular Weight | 130.18 g/mol | Low molecular weight; ideal fragment for drug design. |
| XLogP3 | 1.2 | Indicates moderate lipophilicity, favorable for organic extraction. |
| Topological Polar Surface Area | 37.3 Ų | Predicts excellent cellular permeability for in vivo assays. |
| SMILES String | CCCCCC(=O)CO | Utilized for in silico docking and cheminformatics. |
Mechanistic Reactivity and Pathway Mapping
The
Divergent synthetic pathways of 1-hydroxyheptan-2-one in organic and biocatalytic synthesis.
Advanced Applications in Drug Development
Prostaglandin Total Synthesis
The linear aliphatic chain of 1-hydroxyheptan-2-one perfectly mimics the lower side-chain (the
Synthesis of Enantiopure Amino Alcohols
Chiral amino alcohols are ubiquitous pharmacophores in modern therapeutics (e.g., beta-blockers, sphingosine analogs). successfully utilized 1-hydroxyheptan-2-one as a substrate for engineered amine dehydrogenases (AmDHs) to synthesize enantiopure amino alcohols via asymmetric reductive amination, achieving >99% enantiomeric excess (ee) [3].
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate the causality behind each experimental choice.
Protocol A: Regioselective Oxidation of Heptane-1,2-diol to 1-Hydroxyheptan-2-one
This chemical synthesis protocol leverages the differential reactivity of primary versus secondary alcohols.
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Reaction Setup: Dissolve heptane-1,2-diol (37 mmol) in glacial acetic acid (30 mL) at room temperature.
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Causality: Acetic acid acts as both the solvent and a proton source to generate hypochlorous acid (HOCl) in situ, which is the active oxidant.
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Oxidant Addition: Slowly add aqueous 2.8 M NaClO solution (13 mL, 1.1 equiv) dropwise.
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Causality: Controlled addition prevents thermal spikes. The secondary alcohol is selectively oxidized to the ketone because the intermediate secondary hypochlorite ester undergoes elimination faster than the primary hypochlorite ester, driven by the relief of steric strain.
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Quenching & Extraction: Monitor via TLC. Upon completion, extract with dichloromethane (
mL). Neutralize the organic layer with 1 M aqueous NaHCO₃.-
Causality: Immediate neutralization prevents acid-catalyzed aldol condensation or degradation of the newly formed
-hydroxy ketone.
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Purification: Dry over anhydrous MgSO₄, concentrate in vacuo, and purify via flash chromatography (silica gel, petroleum ether/ethyl acetate 6:1 to 2:1).
Protocol B: Biocatalytic Asymmetric Reductive Amination
This workflow details the enzymatic conversion of 1-hydroxyheptan-2-one to a chiral amino alcohol using AmDHs.
Self-validating experimental workflow for the biocatalytic synthesis of chiral amino alcohols.
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Buffer Preparation: Prepare an ammonia/ammonium buffer (2 M, pH 8.5–9.0) containing 1-hydroxyheptan-2-one (10–50 mM) and NAD(P)H cofactor (1 mM).
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Causality: The pH is strictly maintained at 8.5–9.0 because the unprotonated form of ammonia (
) is the active nucleophile required to attack the C2 ketone. Lower pH values protonate ammonia to ammonium ( ), halting the imine formation.
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Enzyme Addition: Add the purified AmDH enzyme (e.g., GsAmDH variant) and incubate at 45–55 °C.
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Causality: Engineered AmDHs exhibit optimal thermodynamic stability and kinetic turnover at elevated temperatures, which also increases the solubility of the aliphatic substrate.
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Extraction: Adjust the pH to >10 using NaOH, then extract with ethyl acetate.
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Causality: Raising the pH ensures the newly formed chiral amine is fully deprotonated (free base form), allowing it to partition cleanly into the organic phase.
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Spectroscopic Validation (NMR Data)
Accurate structural elucidation is critical for verifying the purity of 1-hydroxyheptan-2-one. The defining spectroscopic feature is the highly deshielded singlet of the C1 protons adjacent to both the hydroxyl group and the carbonyl carbon.
Table 2: Predicted/Experimental ¹H NMR Data (400 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |
| 4.24 | Singlet (s) | - | 2H | -CH₂ -OH (C1) |
| 3.16 | Broad Singlet (br s) | - | 1H | -OH |
| 2.41 | Triplet (t) | 7.5 | 2H | -CH₂ -C=O (C3) |
| 1.78 – 1.54 | Multiplet (m) | - | 2H | -CH₂ - (C4) |
| 1.35 – 1.25 | Multiplet (m) | - | 4H | -CH₂ -CH₂ - (C5, C6) |
| 0.90 | Triplet (t) | 7.4 | 3H | -CH₃ (C7) |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 12691664, 1-Hydroxyheptan-2-one." PubChem, 2025. Available at:[Link]
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Zhang, Z., et al. "Concise, scalable and enantioselective total synthesis of prostaglandins." Nature Chemistry, vol. 13, 2021, pp. 884–891. Available at:[Link]
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Wang, H., et al. "Data mining of amine dehydrogenases for the synthesis of enantiopure amino alcohols." Catalysis Science & Technology, vol. 10, 2020, pp. 5824-5831. Available at:[Link]
